molecular formula C8H12O3S B2754921 Methyl 2-acetylsulfanyl-2-cyclopropylacetate CAS No. 2309463-53-2

Methyl 2-acetylsulfanyl-2-cyclopropylacetate

Cat. No.: B2754921
CAS No.: 2309463-53-2
M. Wt: 188.24
InChI Key: DPCKNOXZDLRFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetylsulfanyl-2-cyclopropylacetate, also known as MACA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MACA is a derivative of cyclopropylacetic acid and is known for its unique chemical properties that make it an ideal candidate for drug development.

Mechanism of Action

The mechanism of action of Methyl 2-acetylsulfanyl-2-cyclopropylacetate is not well understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound may have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to have antifungal properties, inhibiting the growth of Candida albicans. Additionally, this compound has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 2-acetylsulfanyl-2-cyclopropylacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. Additionally, this compound has a low melting point, which can make it difficult to handle at high temperatures.

Future Directions

There are several future directions for the study of Methyl 2-acetylsulfanyl-2-cyclopropylacetate. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Additionally, the use of this compound in combination with other drugs could enhance its therapeutic potential. Finally, the development of new methods for the synthesis of this compound could improve its scalability and reduce its cost.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for drug development. Its unique chemical properties make it an ideal candidate for the treatment of various diseases, including cancer, fungal infections, and neurodegenerative disorders. The synthesis of this compound is relatively simple, and it has been extensively studied for its pharmacological properties. However, further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of Methyl 2-acetylsulfanyl-2-cyclopropylacetate involves the reaction of cyclopropylacetic acid with thioacetamide in the presence of acetic anhydride. The reaction takes place under reflux conditions and produces this compound as a yellow solid. The purity of this compound can be improved by recrystallization from ethanol.

Scientific Research Applications

Methyl 2-acetylsulfanyl-2-cyclopropylacetate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antifungal, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

methyl 2-acetylsulfanyl-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-5(9)12-7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKNOXZDLRFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(C1CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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